molecular formula C18H28N2O3S B6430266 N,N-dimethyl-4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]aniline CAS No. 2097918-02-8

N,N-dimethyl-4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]aniline

Cat. No.: B6430266
CAS No.: 2097918-02-8
M. Wt: 352.5 g/mol
InChI Key: XQUSEXQUEVTWPH-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]aniline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and an aniline moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]aniline typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with 2-methylpropanesulfonyl chloride under basic conditions to form the sulfonylated piperidine intermediate. This intermediate is then reacted with N,N-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a thiol group.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Nitroaniline, halogenated aniline derivatives

Scientific Research Applications

N,N-dimethyl-4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring and aniline moiety contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]aniline can be compared with other sulfonylated piperidine derivatives and aniline-based compounds.
  • Examples include N,N-dimethyl-4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]benzamide and N,N-dimethyl-4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]phenol.

Uniqueness

  • The unique combination of the piperidine ring, sulfonyl group, and aniline moiety in this compound provides distinct chemical properties that are not found in other similar compounds.
  • Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[3-(2-methylpropylsulfonyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-14(2)13-24(22,23)17-6-5-11-20(12-17)18(21)15-7-9-16(10-8-15)19(3)4/h7-10,14,17H,5-6,11-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUSEXQUEVTWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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